![molecular formula C17H20N2O2 B12001560 N'-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B12001560.png)
N'-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse chemical and biological activities. This compound features a furan ring, a hydrazide group, and a substituted phenyl ring, making it a versatile molecule for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide typically involves the condensation reaction between 2,5-dimethyl-3-furoic acid hydrazide and 4-isopropylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 2,5-dimethyl-3-furoic acid hydrazide: This intermediate can be synthesized by reacting 2,5-dimethyl-3-furoic acid with hydrazine hydrate in ethanol.
Condensation Reaction: The 2,5-dimethyl-3-furoic acid hydrazide is then reacted with 4-isopropylbenzaldehyde in ethanol under reflux to form the desired hydrazone.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery systems and purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities due to its hydrazone moiety.
Medicine: Explored for its potential as an enzyme inhibitor, particularly in the context of diseases where hydrazone derivatives have shown efficacy.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism by which N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide exerts its effects often involves interaction with biological macromolecules. The hydrazone group can form stable complexes with metal ions, which can then interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved typically include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Metal Chelation: Forms complexes with metal ions, which can then participate in redox reactions or other biochemical processes.
類似化合物との比較
N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide can be compared with other hydrazone derivatives such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Similar in structure but with different substituents on the phenyl ring, leading to different chemical and biological properties.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
The uniqueness of N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities compared to other hydrazone derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of action of N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide, researchers can better utilize this compound in various scientific and industrial fields.
特性
分子式 |
C17H20N2O2 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC名 |
2,5-dimethyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)15-7-5-14(6-8-15)10-18-19-17(20)16-9-12(3)21-13(16)4/h5-11H,1-4H3,(H,19,20)/b18-10+ |
InChIキー |
VQHJRLYTYPZTAB-VCHYOVAHSA-N |
異性体SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C |
正規SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B12001483.png)
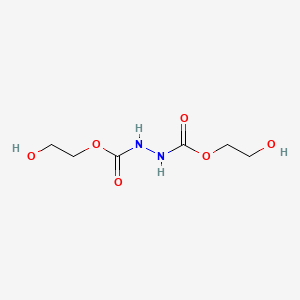
![8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001490.png)
![Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B12001492.png)
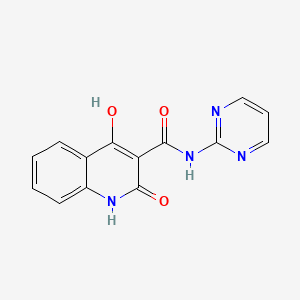
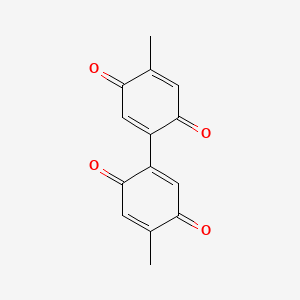
![N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B12001512.png)
![1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B12001518.png)
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001531.png)
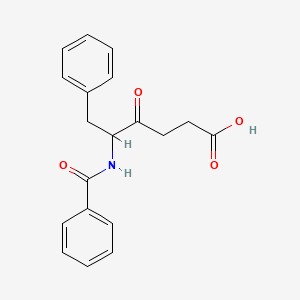
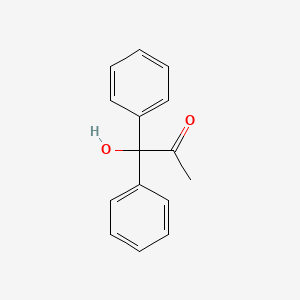
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001551.png)

![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12001570.png)
